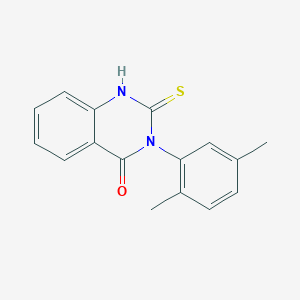

3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-7-8-11(2)14(9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLDWLVMKYXXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 2,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is followed by cyclization and thiolation steps to introduce the mercapto group. Common reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid, bromine, or chlorine are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Nitrated or halogenated quinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the mercapto group can form covalent bonds with thiol groups in proteins, leading to the inactivation of key enzymes and proteins involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Melting Points : 2-Methyl-3-(2,5-dimethylphenyl) derivatives (e.g., CAS 10367-31-4) have lower melting points (~150°C) compared to polar 2-mercapto analogues, which likely exhibit higher m.p. due to intermolecular hydrogen bonding .

- Spectroscopic Data: IR: 2-Mercapto derivatives show characteristic C=O stretches at ~1680 cm⁻¹ and C=N at ~1615 cm⁻¹, consistent with quinazolinone cores . NMR: The 2,5-dimethylphenyl group in the target compound would produce distinct aromatic signals (e.g., δ 6.6–7.2 ppm) and methyl resonances (δ ~2.3 ppm) .

Biological Activity

3-(2,5-Dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, inhibitory effects on various enzymes, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C16H14N2OS

- Molecular Weight : 282.36 g/mol

- CAS Number : 105363-09-5

The compound features a quinazolinone core structure with a 2-mercapto group and a 2,5-dimethylphenyl substituent. The presence of the mercapto group is significant for its biological activity, particularly in enzyme inhibition.

The primary mechanism of action involves the inhibition of specific enzymes, particularly carbonic anhydrases (CAs), which are crucial for various physiological processes:

- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase isoforms IX and XII selectively, which are implicated in tumor growth and metastasis. The compound's interaction with these enzymes disrupts their activity, potentially leading to antitumor effects .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties:

- Selectivity : The compound selectively inhibits hCA IX and hCA XII over other isoforms (hCA I and hCA II), indicating its potential as a targeted cancer therapy .

- Inhibition Constants : The inhibition constants (KI) for selected compounds were reported as follows:

| Compound | hCA IX KI (nM) | hCA XII KI (nM) |

|---|---|---|

| 4 | 8.0 | 70.0 |

| 5 | 24.0 | 44.0 |

| AAZ | 25.0 | 44.0 |

These values suggest that the compound is more effective than traditional inhibitors like acetazolamide (AAZ) .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inactivation of key enzymes involved in cancer cell proliferation.

- Disruption of Cell Signaling : By inhibiting tyrosine kinases and other signaling pathways, it can interfere with cancer cell growth and survival .

Comparative Studies

When compared to other quinazolinone derivatives, such as:

- 2-Mercaptoquinazolin-4(3H)-one : Lacks the 2,5-dimethylphenyl group, resulting in different biological activities.

- 3-(2,4-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one : Similar structure but different substitution patterns lead to variations in reactivity and biological activity.

These comparisons highlight the unique properties of this compound that make it a valuable candidate for further research and development .

Q & A

Q. How can hybrid molecule design enhance pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.